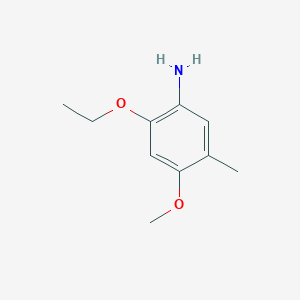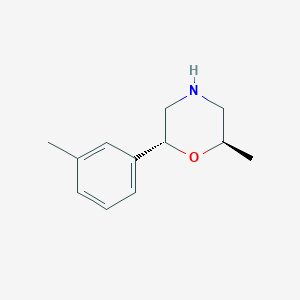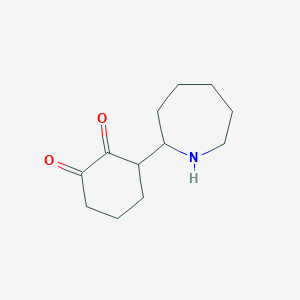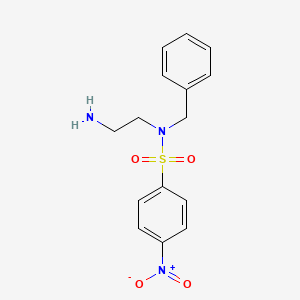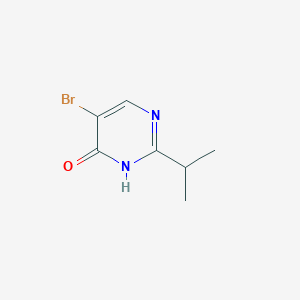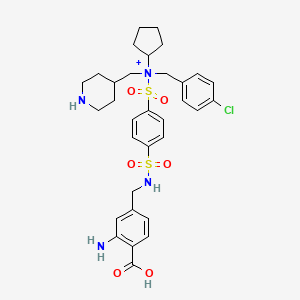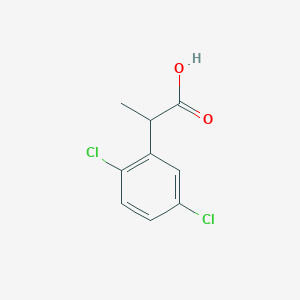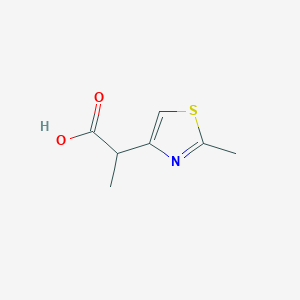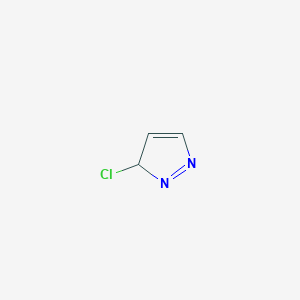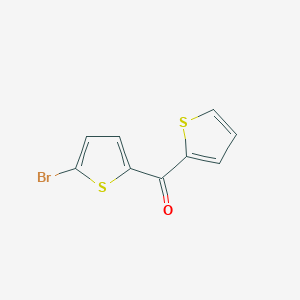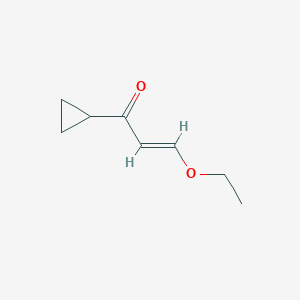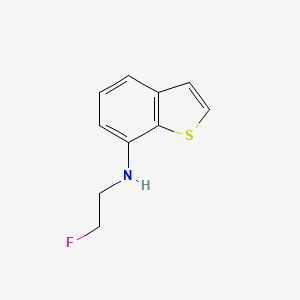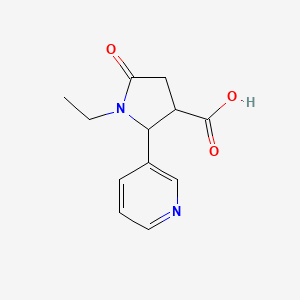![molecular formula C11H19BrO2 B15276555 2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
2-([(2-Bromocyclopentyl)oxy]methyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([(2-Bromocyclopentyl)oxy]methyl)oxane is a chemical compound with the molecular formula C10H17BrO2. It is known for its unique structure, which includes a bromocyclopentyl group attached to an oxane ring via a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclopentanol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-([(2-Bromocyclopentyl)oxy]methyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclopentyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced oxane derivatives .
科学的研究の応用
2-([(2-Bromocyclopentyl)oxy]methyl)oxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, particularly in the development of new drugs.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxane involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic conversion to an active form that interacts with biological targets such as enzymes or receptors. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- 2-([(2-Chlorocyclopentyl)oxy]methyl)oxane
- 2-([(2-Fluorocyclopentyl)oxy]methyl)oxane
- 2-([(2-Iodocyclopentyl)oxy]methyl)oxane
Uniqueness
2-([(2-Bromocyclopentyl)oxy]methyl)oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
2-[(2-bromocyclopentyl)oxymethyl]oxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-3-6-11(10)14-8-9-4-1-2-7-13-9/h9-11H,1-8H2 |
InChIキー |
JFQQHCPTEAGWEP-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)COC2CCCC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


